(2E)-3-(1-乙基-3-甲基-1H-吡唑-4-基)-丙烯酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

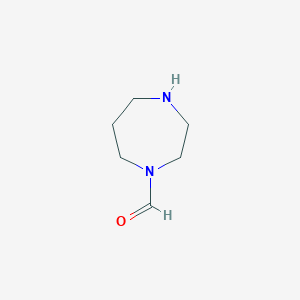

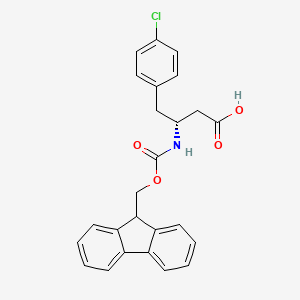

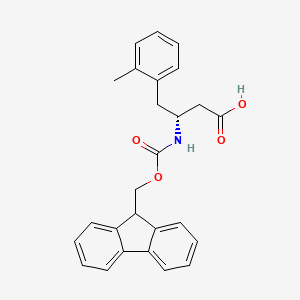

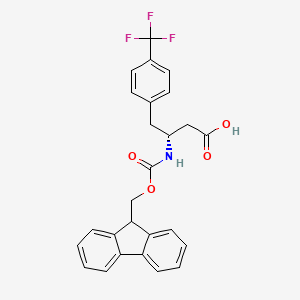

The compound (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is likely to possess an acryloyl chloride group attached to the pyrazole ring, which could make it a reactive intermediate for further chemical synthesis. While the specific compound is not directly mentioned in the provided papers, the synthesis and reactions of related pyrazoline and pyrazole derivatives are discussed, which can provide insights into the chemistry of similar compounds.

Synthesis Analysis

The synthesis of pyrazoline and pyrazole derivatives typically involves the reaction of hydrazine or its derivatives with various acryloyl-containing compounds. In the first paper, substituted heterocyclic derivatives were prepared using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials, which were then treated with methylhydrazine or phenylhydrazine to afford benzamides . Similarly, the second paper describes the synthesis of novel 3-heteroaryl-pyrazoles through reactions of a related acryloyl-containing compound with hydrazine hydrate and other nucleophiles . These methods could potentially be adapted for the synthesis of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using spectral and elemental analyses. In the second paper, the structures of the synthesized 3-heteroaryl-pyrazoles were determined using these techniques . For the compound of interest, similar analytical methods would be employed to ascertain the structure, ensuring that the desired acryloyl chloride group is correctly positioned on the pyrazole ring.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The first paper mentions the acetylation of pyrazoline derivatives to yield N-acetyl analogues . The acryloyl chloride group in the compound of interest is highly reactive and could participate in various chemical reactions, including free radical polymerization as described in the third paper for acryloyl chloride . This reactivity could be exploited to create polymers or to further functionalize the compound by reacting with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. The reactivity of the acryloyl chloride group suggests that the compound would be sensitive to moisture and could readily react with nucleophiles, including water, alcohols, and amines. The third paper provides insight into the polymerization behavior of acryloyl chloride, indicating that it can form high molecular weight polymers under certain conditions, and this behavior could influence the properties of the compound . The solubility, stability, and reactivity of the compound would be key factors to consider in its handling and application.

科学研究应用

新杂环衍生物的合成

- Sallam、Elgubbi 和 El‐Helw(2020 年)使用类似于 (2E)-3-(1-乙基-3-甲基-1H-吡唑-4-基)-丙烯酰氯的化合物作为构建模块,用于合成新的杂环衍生物,如苯并恶嗪酮、吲哚啉、异吲哚啉、吡唑啉酮、色满和嘧啶嘧啶。这些化合物表现出有希望的抑制性抗氧化活性 (Sallam、Elgubbi 和 El‐Helw,2020 年)。

3-杂环喹啉酮的开发

- Abass、Hassanien 和 Atta-Allah(2013 年)报道了使用类似化合物的新的 3-杂环喹啉酮的合成,导致形成具有各种杂环取代基的新型喹啉酮 (Abass、Hassanien 和 Atta-Allah,2013 年)。

抗轮状病毒活性

- El‐Helw、Gado 和 El-ziaty(2020 年)利用相关化合物构建了具有吡唑骨架的各种氮杂环。这些化合物表现出显着的抗轮状病毒活性,使其成为抗轮状病毒剂的潜在候选物 (El‐Helw、Gado 和 El-ziaty,2020 年)。

结构分析和稳定性

- 该化合物已用于新有机分子的合成和结构分析。例如,Dehua Zhang、Xiaoyan Zhang 和 Liu(2007 年)制备了一种相关化合物,并通过分子内氢键分析了其分子构象和稳定性 (Dehua Zhang、Xiaoyan Zhang 和 Liu,2007 年)。

功能化 3-(杂芳基)吡唑的合成

- Shawali、Farghaly 和 Aldahshoury(2010 年)描述了一种使用类似于 (2E)-3-(1-乙基-3-甲基-1H-吡唑-4-基)-丙烯酰氯的化合物合成新型 3-杂芳基吡唑的有效方法,导致形成具有各种杂环取代基的化合物 (Shawali、Farghaly 和 Aldahshoury,2010 年)。

属性

IUPAC Name |

(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNCHZYAVOJMK-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C)/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。